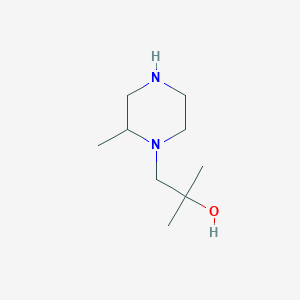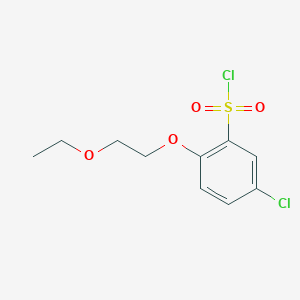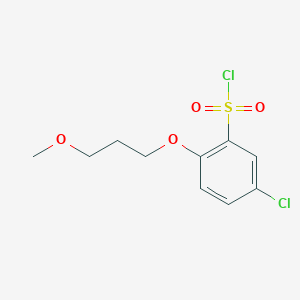![molecular formula C12H23NO2 B1428105 2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol CAS No. 1339678-60-2](/img/structure/B1428105.png)
2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol
Overview
Description
The compound “2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol” is also known by its IUPAC name (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclohexan-1-ol . It has a molecular weight of 199.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 199.29 . The InChI code provides a detailed description of its molecular structure .Scientific Research Applications
Intramolecular Cyclization
- Cyclization Processes : 1-(βγ-Epoxypropyl)cyclohexan-1-ol, a compound related to 2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol, is involved in intramolecular cyclization processes. This compound, when treated with a base, leads to the formation of oxetans as the main product under specific conditions (Murai, Ono, & Masamune, 1976).
Molecular Recognition by NMR and Fluorescence Spectroscopy
- Chiral Solvating Agent : Optically pure derivatives of 2-(quinolin-8-yloxy)cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition of enantiomers of acids. This application is important in the discrimination of isomers, detected by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Coordination Chemistry and Structural Features
- Polydentate Schiff Bases : Transformation of certain cyclohexan-1-ol derivatives into amino groups has been achieved, providing access to new polydentate Schiff bases. These bases have interesting coordination chemistry with various metals and potential applications in enantioselective catalysis (Barz, Rauch, & Thiel, 1997).
Anticonvulsant Activity and Hydrogen Bonding
- Anticonvulsant Properties : Certain cyclohexan-1-ol derivatives have been studied for their anticonvulsant properties and hydrogen bonding patterns. This research is significant in understanding their potential use in medical applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Spectral Characterisation
- Mannich Base Synthesis : The preparation and characterisation of certain Mannich -β-amino carbonyl compounds, derived from cyclohexan-1-one, highlight the versatility of cyclohexan-1-ol derivatives in synthetic chemistry (Hussein & Yousif, 2021).
Inhibitory Studies and Antioxidant Properties
- Xanthine Oxidase Inhibition : The synthesis and study of transition metal complexes with cyclohexyl-based Schiff base ligands have shown significant xanthine oxidase inhibitory and antioxidant properties. This research is critical for understanding the biological activities of these compounds (Ikram et al., 2015).
Enantioselective Catalysis
- Catalytic Activity : Derivatives of 2-(hydroxymethyl)cyclohexylamines have been used as chiral ligands in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes. This showcases the potential of these compounds in asymmetric synthesis (Asami et al., 2015).
properties
IUPAC Name |
2-(oxan-4-ylmethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-12-4-2-1-3-11(12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYUCNDOMJZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)


![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)